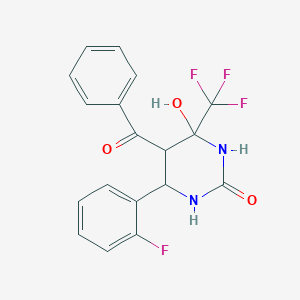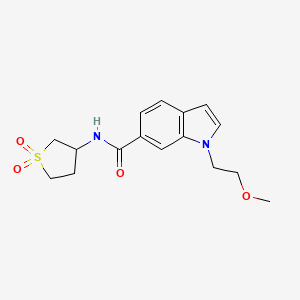![molecular formula C19H30N2O5S B14954317 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B14954317.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide is a synthetic organic compound with the molecular formula C19H30N2O5S . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.
Applications De Recherche Scientifique
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring can interact with biological receptors, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- 1-[(2,5-dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid
Uniqueness
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C19H30N2O5S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylbutyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H30N2O5S/c1-14(2)9-10-20-19(22)15-6-5-11-21(13-15)27(23,24)18-12-16(25-3)7-8-17(18)26-4/h7-8,12,14-15H,5-6,9-11,13H2,1-4H3,(H,20,22) |
Clé InChI |
BUOSBJKHZVECQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B14954245.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954253.png)
![N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14954257.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14954262.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B14954270.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954285.png)
![3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14954286.png)
![3-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B14954290.png)
![5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14954294.png)

![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14954307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954310.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B14954316.png)
